Sunobinop

Description

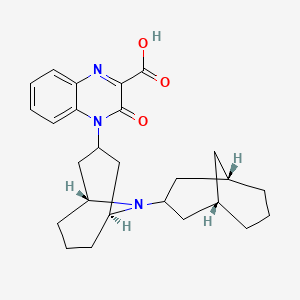

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1R,5S)-9-[(1S,5S)-3-bicyclo[3.3.1]nonanyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c30-25-24(26(31)32)27-22-9-1-2-10-23(22)29(25)21-14-18-7-4-8-19(15-21)28(18)20-12-16-5-3-6-17(11-16)13-20/h1-2,9-10,16-21H,3-8,11-15H2,(H,31,32)/t16-,17-,18-,19+,21?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYYZPYDJKKIS-MCXOOUIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CC(C2)N3C4CCCC3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H](C1)CC(C2)N3[C@@H]4CCC[C@H]3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126793-40-5 | |

| Record name | Sunobinop [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126793405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNOBINOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1X86U5474 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sunobinop: A Technical Whitepaper on the Novel Nociceptin Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunobinop (formerly V117957 and IMB-115) is a novel, potent, and selective small molecule partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, including pain perception, anxiety, and bladder control.[2][3] this compound is under clinical investigation for a range of therapeutic indications, including interstitial cystitis/bladder pain syndrome (IC/BPS), overactive bladder (OAB), and insomnia associated with alcohol use disorder.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, mechanism of action, and clinical trial findings. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.

Introduction to this compound and the NOP Receptor System

The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not mediate opioid-like analgesia and is not associated with the same adverse effect profile, such as respiratory depression and addiction potential. Activation of the NOP receptor, which primarily couples to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. This compound's partial agonism at the NOP receptor suggests a mechanism that can provide therapeutic benefits while potentially mitigating the risks associated with full agonists.

In Vitro Pharmacology

This compound has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional potency, and selectivity for the human NOP receptor.

Quantitative Data: Binding Affinity and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of this compound at the human NOP receptor and its selectivity over other human opioid receptors.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | NOP | 3.3 ± 0.4 nM | |

| Mu Opioid | 1630 nM | ||

| Kappa Opioid | 2280 nM | ||

| Delta Opioid | 476 nM | ||

| Functional Potency (EC50) | NOP | 4.03 ± 0.86 nM | |

| Delta Opioid | 2205 nM | ||

| Functional Efficacy (Emax) | NOP | 47.8% ± 1.31% | |

| Delta Opioid | 16% |

Table 1: In Vitro Pharmacological Profile of this compound.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like this compound for the NOP receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.

-

Radioligand: [³H]-Nociceptin or another suitable NOP receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled NOP receptor ligand (e.g., N/OFQ).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NOP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a determined protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled NOP ligand.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the activation of G proteins coupled to the NOP receptor following agonist binding.

Materials:

-

Receptor Source: Membranes from cells expressing the NOP receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: Containing GDP, MgCl₂, and NaCl.

Procedure:

-

Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G proteins.

-

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Determine the EC50 and Emax values for this compound-stimulated [³⁵S]GTPγS binding.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

Materials:

-

Cells: Whole cells expressing the NOP receptor.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Cell Plating and Treatment: Plate the cells and treat them with varying concentrations of this compound.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

NOP Receptor Signaling Pathway

This compound, as a partial agonist, binds to the NOP receptor, which is coupled to inhibitory G proteins (Gi/o). This interaction leads to a cascade of intracellular events.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both rats and humans.

Rat Pharmacokinetics

After oral administration to rats (0.3–30 mg/kg), the plasma concentration of this compound reached its maximum between 2.50 and 4.50 hours. The maximum concentration (Cmax) and the area under the curve (AUC) increased in a dose-proportional manner, with a bioavailability ranging from 31.2% to 42.1%.

Human Pharmacokinetics

In healthy human subjects, this compound demonstrated rapid absorption following oral administration across a dose range of 3 to 30 mg, with a half-life of 2.1 to 3.2 hours. This pharmacokinetic profile supports once-daily dosing. Systemic exposure increased less than proportionally above a 10 mg dose, suggesting dose-limiting absorption. The majority of the absorbed drug is excreted unchanged in the urine, indicating a predominantly renal route of elimination without significant hepatic metabolism.

| Parameter | Species | Dose Range | Value | Reference |

| Time to Max. Concentration (Tmax) | Rat | 0.3-30 mg/kg (oral) | 2.50 - 4.50 hours | |

| Bioavailability | Rat | 0.3-30 mg/kg (oral) | 31.2% - 42.1% | |

| Half-life (t1/2) | Human | 3-30 mg (oral) | 2.1 - 3.2 hours | |

| Route of Elimination | Human | - | Primarily renal (unchanged) |

Table 2: Pharmacokinetic Parameters of this compound.

Clinical Development and Efficacy

This compound is being investigated in several clinical trials for various indications.

Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

A Phase 1b clinical trial evaluated the safety and efficacy of this compound in female patients with IC/BPS.

Experimental Protocol: This was a multicenter, two-period, single-sequence, crossover study involving 47 female patients. The study included a 2-week single-blind placebo run-in phase, followed by a double-blind treatment phase consisting of 2 weeks of placebo and 6 weeks of once-daily this compound at bedtime, and a 2-week safety follow-up. The primary endpoint was the change from baseline in eDiary bladder pain/discomfort scores on an 11-point numerical rating scale (NRS).

Efficacy Data: At the end of the 6-week treatment period, patients receiving this compound showed a statistically significant reduction in NRS scores from baseline for both overnight (-1.6) and daytime (-1.7) bladder pain. A higher percentage of patients on this compound reported marked or moderate improvement in overall IC/BPS symptoms compared to placebo (41% vs. 9%).

| Endpoint | Timepoint | This compound | Placebo | p-value | Reference |

| Change in NRS Score (Overnight) | 6 Weeks | -1.6 | - | Statistically Significant | |

| Change in NRS Score (Daytime) | 6 Weeks | -1.7 | - | Statistically Significant | |

| Marked/Moderate Improvement | End of Treatment | 41% | 9% | - |

Table 3: Efficacy of this compound in Interstitial Cystitis/Bladder Pain Syndrome.

Overactive Bladder (OAB)

A Phase 1b clinical trial assessed the safety and efficacy of this compound in female patients with OAB.

Experimental Protocol: This was a multicenter, randomized, double-blind, placebo-controlled, single-sequence crossover study in 51 female patients. The protocol included a 2-week single-blind placebo phase, followed by a 2-week double-blind placebo phase. Patients were then switched to 1 mg of this compound nightly for 6 weeks, followed by a final week on placebo.

Efficacy Data: Patients treated with this compound experienced a reduction in the mean number of incontinence episodes over 24 hours compared to the placebo period. During the this compound treatment, the mean number of incontinence episodes was 0.6 to 0.8, representing a reduction from baseline of 0.3 to 0.5, which was an additional reduction of 0.18 to 0.37 over the placebo period.

| Parameter | This compound Period | Placebo Period | Reference |

| Mean Incontinence Episodes / 24h | 0.6 - 0.8 | 1.0 - 1.3 | |

| Reduction from Baseline | 0.3 - 0.5 | 0.10 - 0.20 |

Table 4: Efficacy of this compound in Overactive Bladder.

Insomnia Associated with Alcohol Use Disorder

A Phase 2 clinical study evaluated the safety and efficacy of this compound for insomnia in patients recovering from alcohol use disorder.

Experimental Protocol: This was a randomized, double-blind, multi-center, placebo-controlled, parallel-group study that enrolled 114 participants. Patients were randomized to receive either this compound (1 mg or 2 mg) or a placebo nightly at bedtime for 21 days. The primary endpoint was the change from baseline in wakefulness after sleep onset (WASO), measured by polysomnography.

Efficacy Data: Both doses of this compound met the primary endpoint, showing significant and clinically meaningful reductions in WASO compared to placebo.

| Dose | Timepoint | LSM Difference from Placebo (minutes) | 95% CI | p-value | Reference |

| 1 mg | Nights 1/2 | -12.03 | -22.1 to -1.9 | 0.050 | |

| 2 mg | Nights 1/2 | -18.35 | -28.5 to -8.2 | 0.003 | |

| 2 mg | Nights 20/21 | -15.80 | -28.6 to -3.0 | 0.043 |

Table 5: Efficacy of this compound in Insomnia Associated with Alcohol Use Disorder (Change in WASO).

Safety and Tolerability

Across the clinical trials, this compound has been generally well-tolerated. No deaths or serious adverse events have been reported in the cited studies. The most common treatment-emergent adverse events were urinary tract infection and somnolence/drowsiness.

Conclusion

This compound is a promising, first-in-class NOP receptor partial agonist with a well-defined in vitro pharmacological profile and favorable pharmacokinetic properties. Clinical data to date have demonstrated its potential efficacy and safety in the treatment of interstitial cystitis/bladder pain syndrome, overactive bladder, and insomnia associated with alcohol use disorder. Its novel mechanism of action offers a potential new therapeutic option for these conditions. Further clinical development is ongoing to fully elucidate the therapeutic potential of this compound.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Imbrium Therapeutics Reveals this compound Phase 1b Study Results for Overactive Bladder [synapse.patsnap.com]

Sunobinop in Preclinical Models of Interstitial Cystitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of sunobinop (V117957) in a key animal model of interstitial cystitis/bladder pain syndrome (IC/BPS). This compound is a selective partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target of interest for novel analgesic therapies.[1] This document details the experimental methodologies, presents the available quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Core Findings in a Preclinical Model of IC/BPS

This compound has demonstrated significant anti-nociceptive effects in a well-established preclinical model of interstitial cystitis. The primary study evaluated the compound's ability to alleviate visceral pain in a cyclophosphamide (CYP)-induced model of acute cystitis in female Sprague-Dawley rats.[1]

Data Presentation

The following table summarizes the key findings from the preclinical evaluation of this compound in the CYP-induced cystitis model.[1]

| Treatment Group | Dose | Primary Outcome | Result | Statistical Significance |

| This compound | 30 mg/kg, p.o. | Decrease in nociceptive scores and AUC | Significant decrease in pain response | p<0.01 |

| Ibuprofen (Positive Control) | 300 mg/kg, p.o. | Decrease in nociceptive scores and AUC | Significant decrease in pain response | p<0.0001 |

| Vehicle | N/A | N/A | N/A | N/A |

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of preclinical data. The following sections outline the methodologies employed in the evaluation of this compound.

Cyclophosphamide-Induced Cystitis Model

The cyclophosphamide (CYP)-induced cystitis model is a widely used and validated animal model that recapitulates many of the symptoms of interstitial cystitis/bladder pain syndrome, including bladder inflammation and visceral pain.[2][3]

Protocol:

-

Animal Model: Female Sprague-Dawley rats are used for this model.

-

Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered to induce acute bladder inflammation.

-

Drug Administration: this compound (30 mg/kg), ibuprofen (300 mg/kg), or a vehicle is administered orally (p.o.) 5 minutes prior to the CYP injection.

Assessment of Visceral Pain: Von Frey Test

Visceral pain, a hallmark of interstitial cystitis, is assessed in this model by measuring the tactile sensitivity of the lower abdomen using von Frey filaments. This test quantifies the mechanical withdrawal threshold of the animal in response to a calibrated force.

Protocol:

-

Acclimation: Rats are placed in individual clear plastic testing boxes with a metal grid floor and allowed to acclimatize for at least 30 minutes.

-

Filament Application: Von Frey monofilaments with varying forces (e.g., 1 to 60 g) are applied to the lower abdominal area, near the urinary bladder, in an ascending order of strength.

-

Response Scoring: A score is assigned based on the animal's response to the filament application:

-

0: No reaction

-

1: Retraction of the abdomen

-

2: Change of position

-

3: Licking and/or vocalization

-

-

Data Collection: Measurements are taken at baseline and at various time points (e.g., 2, 3, 4, and 24 hours) after CYP injection.

-

Data Analysis: Nociceptive parameters are expressed as nociceptive scores and the area under the curve (AUC) is calculated by plotting the percentage of individual nociceptive scores against the von Frey filament force.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

NOP Receptor Signaling Pathway

This compound exerts its effects by acting as a partial agonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). Activation of the NOP receptor is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neuronal excitability.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates the sequential steps involved in the preclinical assessment of this compound in the CYP-induced cystitis model.

Conclusion

The available preclinical data suggest that this compound is effective in reducing visceral pain in a rodent model of acute cystitis. Its mechanism of action, through the activation of the NOP receptor, presents a novel approach for the management of pain associated with interstitial cystitis. Further preclinical studies are warranted to explore the effects of this compound on other aspects of IC/BPS pathophysiology, such as bladder inflammation and urinary frequency, and to elucidate the long-term efficacy and safety of this compound.

References

The Role of Sunobinop in Overactive Bladder Pathophysiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and, in many cases, urge incontinence, significantly impacting quality of life. Current therapeutic strategies often have limitations in efficacy and tolerability. Sunobinop (V117957) is an investigational, first-in-class, orally administered small molecule that acts as a selective partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] This technical guide provides an in-depth review of the role of this compound in the pathophysiology of OAB, consolidating available clinical data and outlining the preclinical experimental framework for its evaluation. The mechanism of action centers on the activation of NOP receptors, which are expressed in the central and peripheral nervous systems, including key areas involved in bladder control.[2][3] By targeting sensory nerve pathways, this compound is proposed to modulate the afferent signals that trigger the symptoms of OAB.

Introduction to Overactive Bladder Pathophysiology

Overactive bladder is a syndrome defined by the International Continence Society as urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The underlying pathophysiology is complex and not fully elucidated but is believed to involve both myogenic and neurogenic components.

A key factor is the hypersensitivity of bladder afferent nerves, particularly C-fibers. In a healthy state, these nerves are largely silent during bladder filling. In OAB, they become sensitized, leading to an exaggerated sensation of urgency at lower bladder volumes. This afferent "noise" can trigger involuntary detrusor contractions, a condition known as detrusor overactivity.

This compound: A Novel NOP Receptor Agonist

This compound is a selective partial agonist for the NOP receptor. This receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor system does not mediate analgesia in the same manner and has a different side-effect profile. NOP receptors are widely distributed in the central and peripheral nervous systems, including the dorsal root ganglia (DRG), spinal cord, and various brain regions implicated in the micturition reflex. This compound's therapeutic rationale in OAB is based on the hypothesis that activating NOP receptors on bladder afferent neurons can inhibit their hyperexcitability.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating NOP receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade initiated by NOP receptor activation involves coupling to Gαi/o proteins.

This leads to several downstream effects that collectively reduce neuronal excitability:

-

Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channel Activity:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Reduces calcium influx, which is critical for neurotransmitter release from presynaptic terminals of sensory neurons.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Increases potassium efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades: The role of this pathway in the context of OAB is still under investigation but is a known component of NOP receptor signaling.

The net effect of these actions is a dampening of sensory nerve signals from the bladder to the spinal cord, thereby reducing the sensation of urgency and the propensity for involuntary detrusor contractions.

Clinical Efficacy and Safety Data

A Phase 1b clinical trial of this compound in patients with OAB has demonstrated promising preliminary results. The study was a multicenter, randomized, double-blind, placebo-controlled crossover trial involving 51 female patients.

| Parameter | Placebo Period | This compound Treatment Period | Additional Reduction over Placebo |

| Mean Incontinence Episodes / 24h | 1.0 - 1.3 | 0.6 - 0.8 | 0.18 - 0.37 |

| Reduction from Baseline | 0.10 - 0.20 | 0.3 - 0.5 | - |

| Table 1: Efficacy of this compound in Reducing Incontinence Episodes in a Phase 1b OAB Trial. |

In addition to the primary endpoint of incontinence episodes, treatment with this compound also resulted in reductions in urinary urgency and frequency compared to placebo. An improvement in nocturia was also observed. The greatest improvements were seen in patients with more severe disease.

This compound was generally well-tolerated, with no serious adverse events reported. The most common adverse event was urinary tract infection.

Data from a separate Phase 1b trial in patients with interstitial cystitis/bladder pain syndrome (IC/BPS) also support the mechanism of action, showing that this compound reduced urinary urgency and frequency.

| Symptom Improvement (Marked or Moderate) | Placebo | This compound |

| Percentage of Patients | 9% | 41% |

| Table 2: Overall Symptom Improvement in a Phase 1b IC/BPS Trial. |

Preclinical Evaluation Framework

The preclinical assessment of a compound like this compound for OAB involves a multi-tiered approach, from in vitro tissue preparations to in vivo animal models.

Experimental Protocols

This assay assesses the direct effect of this compound on detrusor smooth muscle contractility.

-

Tissue Preparation: Urinary bladders are harvested from euthanized rodents (e.g., Sprague-Dawley rats). The bladder is placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 5.5). Longitudinal strips of the detrusor muscle (approx. 2x8 mm) are prepared.

-

Apparatus: The strips are mounted in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Procedure:

-

Strips are equilibrated under a resting tension of 10 mN (1 g) for 60-90 minutes, with buffer changes every 15 minutes.

-

Tissue viability is confirmed by inducing a contraction with 80 mM KCl.

-

To assess the effect on nerve-evoked contractions, electrical field stimulation (EFS) is applied (e.g., 20 Hz, 80V, 1 ms pulse width for 5 seconds).

-

To assess direct muscle effects, a contractile agonist like carbachol is used.

-

Concentration-response curves for this compound are generated by cumulative addition to the bath, measuring changes in spontaneous, EFS-induced, or agonist-induced contractions. NOP receptor antagonists can be used to confirm specificity.

-

This in vivo assay evaluates the effect of this compound on bladder function in a disease-relevant model.

-

Animal Model: OAB can be induced in female Sprague-Dawley rats by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) to induce bladder inflammation and hyperactivity, or by intravesical infusion of dilute acetic acid (e.g., 0.5%).

-

Surgical Preparation: Rats are anesthetized (e.g., urethane, 1.2 g/kg i.p.). A catheter is inserted into the bladder via the dome for infusion and pressure measurement (cystometry). The catheter is connected to an infusion pump and a pressure transducer.

-

Procedure:

-

The bladder is continuously filled with saline (e.g., at 0.1 ml/min).

-

Intravesical pressure is recorded, and urodynamic parameters are measured, including:

-

Basal pressure

-

Threshold pressure for inducing a micturition contraction

-

Micturition pressure (amplitude of contraction)

-

Intercontraction interval

-

Presence of non-voiding contractions

-

-

This compound or vehicle is administered (e.g., intravenously or orally), and urodynamic recordings are repeated to assess changes in these parameters.

-

This protocol measures changes in intracellular calcium ([Ca²⁺]i), a key event in muscle contraction.

-

Cell Preparation: Smooth muscle cells are isolated from rodent bladders by enzymatic digestion and cultured, or used as fresh isolates.

-

Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester). Cells are incubated with 2 µM Fura-2 AM in a physiological salt solution for 20-30 minutes at room temperature.

-

Imaging:

-

A fluorescence microscopy system equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and a sensitive camera is used.

-

Cells are excited sequentially at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and emission is captured at ~510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca²⁺]i.

-

The baseline [Ca²⁺]i is recorded, and then cells are stimulated with a contractile agent (e.g., carbachol, KCl) in the presence and absence of this compound to determine its effect on calcium transients.

-

This technique allows for the direct measurement of ion channel activity in bladder afferent neurons.

-

Neuron Preparation: DRG from lumbosacral levels (L6-S1), which innervate the bladder, are dissected from rodents. Neurons are dissociated enzymatically and cultured briefly.

-

Recording:

-

The whole-cell patch-clamp configuration is used. A glass micropipette filled with an intracellular-like solution is sealed onto the membrane of a DRG neuron.

-

The membrane patch is ruptured to allow electrical access to the cell interior.

-

In voltage-clamp mode, the membrane potential is held constant, and currents flowing through ion channels (e.g., calcium and potassium channels) are recorded.

-

In current-clamp mode, changes in the membrane potential (action potentials) are recorded in response to current injections.

-

This compound is applied to the bath to determine its effects on voltage-gated ion currents and neuronal excitability (e.g., action potential firing threshold and frequency).

-

Conclusion

This compound represents a novel therapeutic approach for OAB, targeting the sensory component of the underlying pathophysiology through the activation of NOP receptors. Clinical data from a Phase 1b trial have demonstrated its potential to reduce key symptoms of OAB, including urgency, frequency, and incontinence, with a favorable safety profile. The proposed mechanism of action, involving the inhibition of afferent nerve hyperexcitability via Gαi/o-mediated signaling, is supported by the known function of the NOP receptor system. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and long-term efficacy of this compound in the management of overactive bladder.

References

- 1. urologytimes.com [urologytimes.com]

- 2. IMBRIUM THERAPEUTICS ANNOUNCES RESULTS OF A this compound PHASE 1B STUDY IN PATIENTS WITH OVERACTIVE BLADDER SYNDROME - Imbrium Therapeutics [imbriumthera.com]

- 3. Results from this compound Phase 1B Study in Patients with Interstitial Cystitis/Bladder Pain Syndrome Announced - Purdue Pharma [purduepharma.com]

Sunobinop's Effect on Sleep Architecture in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on sunobinop's effects on sleep architecture in rodent models. It synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound (also known as IMB-115 or V117957) is an investigational, orally available small molecule that acts as a potent and selective partial agonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid receptor family and are widely expressed throughout the central nervous system.[4] This system is implicated in a range of biological functions, including pain, stress, anxiety, and sleep/wake regulation.[4] Preclinical studies in rodents have demonstrated that this compound promotes non-Rapid Eye Movement (NREM) sleep and reduces wakefulness, suggesting its therapeutic potential for treating insomnia.

Mechanism of Action

This compound exerts its sleep-promoting effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). Its mechanism has been confirmed in studies using NOP knockout rats, where the sleep-altering effects of this compound were nearly abolished. Unlike classical opioids, this compound does not activate mu and kappa opioid receptors and is a low-affinity, weak partial agonist at the delta opioid receptor.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound primarily initiates a Gαi/o signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors like protein kinase A (PKA), influencing neuronal excitability. This inhibitory action in key sleep-regulating brain regions is believed to be the primary driver of this compound's hypnotic effects.

Data Presentation: Effects on Rodent Sleep Architecture

Quantitative data from preclinical studies demonstrate this compound's significant impact on the sleep-wake cycle in rats. The primary effect is a robust promotion of NREM sleep.

This compound Effects on Sleep Stages in Rats

Oral administration of this compound at doses of 30 and 300 mg/kg produced marked changes in the time spent in wakefulness and NREM sleep. A non-dose-dependent effect was noted for REM sleep.

| Parameter | Vehicle | This compound (30 mg/kg, p.o.) | This compound (300 mg/kg, p.o.) |

| Wakefulness | Baseline | Significantly Decreased (p < 0.01) | Significantly Decreased (p < 0.01) |

| NREM Sleep | Baseline | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) |

| REM Sleep | Baseline | Significantly Affected | Not Significantly Affected |

| Table 1: Summary of this compound's effect on sleep stages in rats. |

Effects of NOP Receptor Agonism on Detailed Sleep Parameters

While specific data for this compound's effect on sleep latency, bout duration, and EEG delta power in rodents are not detailed in the primary literature, studies on other selective NOP receptor agonists, such as Ro64-6198 and SR16835, provide a strong proxy for the expected effects of this class of compounds. These studies show that NOP agonism consolidates NREM sleep and increases its intensity.

| Parameter | Vehicle | NOP Receptor Agonist (Ro64-6198 or SR16835) |

| NREM Sleep Latency | Baseline | Decreased |

| NREM Bout Duration | Baseline | Increased |

| EEG Slow Wave Activity (Delta Power) | Baseline | Increased |

| REM Sleep Latency | Baseline | Delayed / Increased |

| Table 2: Effects of selective NOP receptor agonists on sleep architecture in rats, serving as a proxy for this compound. |

Experimental Protocols

The following describes a representative methodology for assessing the effects of a compound like this compound on sleep architecture in rats, synthesized from standard practices in the field.

Animals and Housing

Adult male Sprague-Dawley rats are typically used. Animals are housed individually in a controlled environment with a 12:12 hour light/dark cycle and ad libitum access to food and water.

Surgical Implantation of Electrodes

Rats are anesthetized (e.g., with Ketamine/Xylazine) and placed in a stereotaxic frame.

-

EEG Electrodes: Stainless-steel screw electrodes are implanted through the skull over cortical areas (e.g., frontal and parietal cortices) to record the electroencephalogram.

-

EMG Electrodes: Flexible, insulated stainless-steel wire electrodes are inserted into the nuchal (neck) muscles to record the electromyogram, which is essential for differentiating sleep stages based on muscle tone.

-

Assembly: The electrode leads are connected to a pedestal, which is secured to the skull using dental cement. Animals are allowed a recovery period of at least one week post-surgery.

Sleep Recording and Drug Administration

Following recovery and habituation to the recording cables and chambers, baseline sleep is recorded for at least 24 hours. On the testing day, this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). EEG and EMG signals are continuously recorded for a subsequent period (e.g., 24 hours).

Data Analysis and Sleep Scoring

Recordings are typically scored in 10-second epochs by trained personnel or using validated automated scoring software. The vigilance states are classified according to standard criteria:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

-

NREM Sleep: Characterized by high-amplitude, low-frequency EEG (dominated by delta waves, 0.5-4 Hz) and reduced EMG activity compared to wakefulness.

-

REM Sleep: Characterized by low-amplitude, high-frequency EEG (dominated by theta waves, 6-9 Hz) and muscle atonia (lowest EMG activity).

-

Spectral Analysis: A Fast Fourier Transform (FFT) is applied to the EEG signal during NREM sleep to quantify the power in specific frequency bands, particularly the delta band (0.5-4 Hz), which represents slow-wave activity (SWA) and is a measure of sleep intensity.

Conclusion

This compound, a selective partial agonist of the NOP receptor, demonstrates significant sleep-promoting properties in rodent models. The primary effect is a robust increase in NREM sleep and a corresponding decrease in wakefulness. While detailed analyses of sleep latency, bout structure, and EEG spectral power for this compound itself are not yet fully published, data from other selective NOP receptor agonists strongly suggest that the mechanism involves not only an increase in total sleep time but also a consolidation and intensification of NREM sleep, as evidenced by increased slow-wave activity. These preclinical findings underscore the NOP receptor system as a promising target for the development of novel hypnotics.

References

- 1. researchgate.net [researchgate.net]

- 2. The nociceptin/orphanin FQ receptor partial agonist this compound promotes non-REM sleep in rodents and patients with insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nociceptin/orphanin FQ receptor partial agonist this compound promotes non-REM sleep in rodents and patients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Sunobinop: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunobinop (V117957, IMB-115) is a novel, orally bioavailable, selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a wide range of physiological and pathological processes. Developed by Imbrium Therapeutics, a subsidiary of Purdue Pharma, this compound is currently under clinical investigation for a variety of indications, including insomnia, alcohol use disorder (AUD), overactive bladder (OAB), and interstitial cystitis/bladder pain syndrome (IC/BPS).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including its pharmacological profile, mechanism of action, and key experimental data.

Discovery of this compound

This compound was discovered through a focused drug discovery program aimed at identifying potent and selective small molecule modulators of the NOP receptor. The program was initiated by scientists at Purdue Pharma and continued by its subsidiary, Imbrium Therapeutics. While specific details regarding the initial lead compounds and the high-throughput screening cascade have not been fully disclosed in publicly available literature, the discovery of this compound was the result of extensive medicinal chemistry efforts centered on a bicyclo[3.3.1]nonane scaffold coupled to a quinoxaline core. This structural motif was likely identified and optimized to achieve high affinity and selectivity for the NOP receptor over other opioid receptors.

The development of this compound was driven by the therapeutic potential of NOP receptor agonism in treating conditions such as sleep disorders, anxiety, and substance abuse. Preclinical studies have demonstrated that activation of NOP receptors can reduce the reinforcing and motivating effects of alcohol, providing a strong rationale for its investigation in AUD.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis of this compound has not been published, analysis of its chemical structure, 4-((1R,5S)-9-((1S,5S)-bicyclo[3.3.1]nonan-3-yl)-9-azabicyclo[3.3.1]nonan-3-yl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, suggests a multi-step synthetic route. The synthesis would likely involve the preparation of the core quinoxalinone structure and the bicyclo[3.3.1]nonane amine moiety, followed by their coupling.

A plausible synthetic approach would involve the condensation of an appropriately substituted o-phenylenediamine with a dialkyl oxalate derivative to form the quinoxalinone ring system. The bicyclo[3.3.1]nonane amine fragment could be synthesized through established methods for bicyclic amine synthesis. The final key step would be a nucleophilic substitution or a reductive amination reaction to couple the quinoxalinone core with the bicyclic amine.

Further details on the synthesis of related quinoxaline derivatives can be found in the chemical literature, which describes various methods for their preparation. The specific stereochemistry of this compound would be achieved through the use of chiral starting materials or through chiral resolution or asymmetric synthesis at appropriate stages of the synthetic sequence.

Pharmacological Profile and Mechanism of Action

This compound is a potent and selective partial agonist of the human NOP receptor. In vitro studies have demonstrated its high affinity for the NOP receptor with a Ki of 3.3 nM and potent partial agonist activity with an EC50 of 4.03 nM and an Emax of 47.8%. This compound exhibits high selectivity for the NOP receptor over the classical mu, delta, and kappa opioid receptors.

Signaling Pathway

Activation of the NOP receptor by this compound initiates a G protein-mediated signaling cascade. The NOP receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a key mechanism underlying the pharmacological effects of this compound.

dot

References

Sunobinop Target Validation in Central Nervous System Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (formerly V117957 and IMB-115) is a novel, orally bioavailable small molecule that acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is widely expressed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathological processes, including pain, anxiety, stress, and sleep regulation.[3][4][5] This technical guide provides a comprehensive overview of the target validation of this compound in central nervous system (CNS) disorders, detailing its mechanism of action, key experimental data, and the methodologies used to elucidate its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by binding to and activating the NOP receptor, which is primarily coupled to the Gi/o family of G proteins. Upon activation by this compound, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release, contributing to the diverse CNS effects of this compound.

The activation of the NOP receptor by this compound has been shown to be highly selective, with low affinity for other opioid receptors such as mu, kappa, and delta. This selectivity is a key attribute, potentially minimizing the side effects associated with traditional opioid therapies.

Below is a diagram illustrating the primary signaling pathway of this compound through the NOP receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies that validate the target engagement and therapeutic potential of this compound.

Table 1: Preclinical In Vitro and In Vivo Data

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human NOP Receptor | 3.3 ± 0.4 nM | |

| Functional Potency (EC50) | Human NOP Receptor | 4.03 ± 0.86 nM | |

| Maximal Effect (Emax) | Human NOP Receptor | 47.8% ± 1.31% | |

| In Vivo Receptor Occupancy (IC50) | Rat Brain | 7.7 nM | |

| In Vivo NOP Receptor Occupancy | Rat Hypothalamus (30 mg/kg) | 74.7% ± 11.3% |

Table 2: Clinical Trial Data for Insomnia Disorder

| Endpoint | This compound (10 mg) | Placebo | p-value | Reference |

| Change in Sleep Efficiency (SE) | 91.4% | 79.8% | < 0.0001 | |

| Change in Latency to Persistent Sleep (LPS) | Significant Reduction | - | 0.0136 | |

| Change in Wake After Sleep Onset (WASO) | Significant Reduction | - | < 0.0003 | |

| Change in Number of Nighttime Awakenings | Significant Reduction | - | < 0.0001 |

Table 3: Clinical Trial Data for Insomnia in Alcohol Use Disorder

| Endpoint | This compound (1 mg) vs. Placebo | This compound (2 mg) vs. Placebo | Reference |

| Change in WASO (Nights 1/2) | -12.03 minutes (p=0.050) | -18.35 minutes (p=0.003) | |

| Change in WASO (Nights 20/21) | -12.35 minutes (p=0.099) | -15.80 minutes (p=0.043) | |

| Most Common Adverse Event | Somnolence (5%) | Somnolence (26%) |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for NOP Receptor

This protocol is used to determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [³H]-Nociceptin.

-

Non-specific binding control: Unlabeled nociceptin (10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Nociceptin, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled nociceptin.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Gi/o-coupled Receptor)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

-

CHO-hNOP cells.

-

Stimulant: Forskolin.

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to confluency.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.

β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This assay quantifies the recruitment of β-arrestin to the NOP receptor upon agonist binding, providing insights into receptor desensitization and signaling.

Materials:

-

PathHunter® CHO-K1 NOP-expressing cell line.

-

PathHunter® detection reagents.

-

Test Compound: this compound.

-

Cell culture medium and plates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a 384-well white, clear-bottom assay plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Compound Addition: Add the diluted this compound to the cell plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection Reagent Preparation: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

-

Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature.

-

Measurement: Read the chemiluminescent signal using a plate-based luminometer.

-

Data Analysis: Plot the luminescent signal against the concentration of this compound to determine the EC50 for β-arrestin recruitment.

Conclusion

The comprehensive preclinical and clinical data strongly support the validation of the NOP receptor as a therapeutic target for this compound in various CNS disorders. Its potent and selective partial agonist activity at the NOP receptor, coupled with a well-defined signaling mechanism, translates to clinically meaningful efficacy in conditions such as insomnia and shows promise for alcohol use disorder. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize this compound and other NOP receptor modulators for the treatment of CNS-related conditions. The favorable safety and tolerability profile observed in clinical trials further enhances the potential of this compound as a first-in-class therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. neurologylive.com [neurologylive.com]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Downstream Signaling of Sunobinop

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by Sunobinop, a potent and selective partial agonist of the Nociceptin/Orphanin FQ (NOP) receptor. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations of the signaling cascades.

This compound is an investigational compound that has shown therapeutic potential for insomnia, interstitial cystitis/bladder pain syndrome, and alcohol use disorder. Its pharmacological effects are mediated through its interaction with the NOP receptor, a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems. As a partial agonist, this compound elicits a submaximal response compared to the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ).

Core Signaling Pathways of this compound

Upon binding to the NOP receptor, this compound initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G proteins. The key downstream signaling pathways are detailed below.

Gαi/o Protein-Coupled Signaling

Activation of the NOP receptor by this compound leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to a cellular response.

Modulation of Ion Channels

The Gβγ subunit, liberated upon G protein activation, directly interacts with and modulates the activity of ion channels. Specifically, it activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization decreases neuronal excitability. Concurrently, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and further dampening neuronal activity and neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

This compound-mediated NOP receptor activation also leads to the phosphorylation and activation of several members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). This activation can occur through both G protein-dependent and β-arrestin-mediated mechanisms and plays a role in regulating gene expression and other cellular processes.

β-Arrestin Recruitment

Like many GPCRs, agonist binding to the NOP receptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, including the activation of MAPK pathways.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human NOP receptor.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 3.3 ± 0.4 nM | Radioligand Binding Assay | [1] |

| Functional Potency (EC50) | 4.03 ± 0.86 nM | cAMP Accumulation Assay | [1] |

| Maximal Efficacy (Emax) | 47.8% ± 1.31% (relative to N/OFQ) | cAMP Accumulation Assay | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

This compound Downstream Signaling Pathways

Experimental Workflow for this compound Characterization

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's downstream signaling.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

-

Cell membranes expressing the human NOP receptor

-

Radioligand (e.g., [³H]Nociceptin)

-

Unlabeled competitor (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the activation of G proteins by this compound.

Materials:

-

Cell membranes expressing the human NOP receptor

-

[³⁵S]GTPγS

-

GDP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes, GDP, varying concentrations of this compound, and [³⁵S]GTPγS in assay buffer.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

-

Cells expressing the human NOP receptor

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Cell lysis buffer

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound in the presence of forskolin for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

Objective: To assess the potential coupling of the NOP receptor to Gαq/11 proteins.

Materials:

-

Cells expressing the human NOP receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Agonist Addition: Inject varying concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response for each concentration of this compound. Plot the response against the agonist concentration to generate a dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure the activation of the ERK1/2 MAPK pathway by this compound.

Materials:

-

Cells expressing the human NOP receptor

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the NOP receptor upon activation by this compound.

Materials:

-

Cells co-expressing the NOP receptor and a β-arrestin-linked reporter system (e.g., enzyme fragment complementation, BRET, or Tango assay)

-

This compound

-

Assay-specific substrate/reagents

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for a specified time to allow for β-arrestin recruitment.

-

Signal Detection: Add the assay-specific substrate or reagents and measure the resulting luminescent or fluorescent signal according to the manufacturer's protocol.

-

Data Analysis: Plot the signal intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.

References

Sunobinop's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (formerly known as V117957 and IMB-115) is a novel, orally bioavailable small molecule that acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] The NOP receptor, a G protein-coupled receptor (GPCR), is widely expressed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain perception, mood, reward, and sleep.[1][3] Activation of the NOP receptor generally leads to a reduction in neuronal excitability, making it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, with a focus on its mechanism of action and its impact on the signaling pathways that modulate neuronal excitability.

Core Mechanism of Action: NOP Receptor Partial Agonism

This compound's primary mechanism of action is its partial agonism at the NOP receptor. As a partial agonist, it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, N/OFQ. This property is crucial as it may offer a more favorable therapeutic window, minimizing the potential for receptor desensitization and adverse effects associated with full agonists.

In Vitro Pharmacology of this compound

Comprehensive in vitro studies have characterized the binding affinity and functional potency of this compound at the human NOP receptor. The key quantitative data from these studies are summarized in the tables below.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | 3.3 ± 0.4 nM | Radioligand Displacement Assay ([³H]-N/OFQ) | CHO-hNOP | |

| Functional Potency (EC₅₀) | 4.03 ± 0.86 nM | GTPγS Binding Assay | CHO-hNOP | |

| Functional Efficacy (Eₘₐₓ) | 47.8% ± 1.31% (relative to N/OFQ) | GTPγS Binding Assay | CHO-hNOP |

Table 1: this compound In Vitro Pharmacology at the Human NOP Receptor

| Receptor | Binding Affinity (Ki) | Activity |

| NOP | 3.3 nM | Partial Agonist |

| Mu Opioid (MOP) | >10,000 nM | No activity |

| Kappa Opioid (KOP) | >10,000 nM | No activity |

| Delta Opioid (DOP) | >10,000 nM | No activity |

Table 2: Selectivity Profile of this compound for Opioid Receptors

Signaling Pathways and Impact on Neuronal Excitability

The NOP receptor is a member of the Gi/o family of GPCRs. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. The key signaling events are depicted in the diagram below.

Caption: NOP receptor signaling pathway activated by this compound.

Activation of the Gi/o-coupled NOP receptor by this compound leads to two primary downstream effects that reduce neuronal excitability:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.

-

Modulation of Ion Channels: The Gβγ subunit of the G protein directly interacts with and modulates the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium ion (Ca²⁺) influx, which is critical for neurotransmitter release and neuronal depolarization.

The combined effect of membrane hyperpolarization and reduced calcium influx makes it more difficult for the neuron to reach the threshold for firing an action potential, thus dampening neuronal excitability. While direct electrophysiological studies on this compound have not been published, its action as a NOP receptor partial agonist strongly predicts these effects on neuronal ion channels and firing rates.

Experimental Protocols

Detailed methodologies for the key in vitro experiments that form the basis of our understanding of this compound's pharmacology are provided below. These protocols are based on the supplemental methods from the foundational publication by Whiteside et al. (2024) in The Journal of Clinical Investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NOP receptor.

Materials:

-

CHO-hNOP cell membranes

-

[³H]-N/OFQ (radioligand)

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.5% BSA)

-

This compound (test compound)

-

N/OFQ (unlabeled competitor)

-

96-well microplates

-

Scintillation counter

Procedure:

-

CHO-hNOP cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]-N/OFQ (typically at or below its Kd value).

-

A range of concentrations of this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled N/OFQ.

-

The reaction mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold binding buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-N/OFQ binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a partial agonist at the human NOP receptor.

Materials:

-

CHO-hNOP cell membranes

-

[³⁵S]GTPγS (radiolabeled GTP analog)

-

GTPγS binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)

-

GDP (Guanosine diphosphate)

-

This compound (test compound)

-

N/OFQ (full agonist control)

-

96-well microplates

-

Scintillation counter

Procedure:

-

CHO-hNOP cell membranes (5-10 µg of protein) are pre-incubated with a range of concentrations of this compound or N/OFQ in GTPγS binding buffer containing GDP for 15-20 minutes at 30°C.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ of this compound is expressed as a percentage of the maximal stimulation achieved with the full agonist N/OFQ.

References

- 1. The nociceptin/orphanin FQ receptor partial agonist this compound promotes non-REM sleep in rodents and patients with insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of this compound for next-day residual effects in healthy participants [frontiersin.org]

- 3. Imbrium Therapeutics Submits Investigational New Drug Application to Evaluate this compound for the Potential Treatment of Alcohol Use Disorder - Imbrium Therapeutics [imbriumthera.com]

Preclinical Profile of Sunobinop: A Nociceptin/Orphanin FQ Peptide Receptor Agonist in Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (also known as V117957 and IMB-115) is an investigational, orally available small molecule that acts as a potent and selective partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a G protein-coupled receptor widely expressed in the central and peripheral nervous systems, is implicated in a variety of biological functions, including the modulation of pain, anxiety, and stress responses.[3][4] While this compound has been clinically investigated for conditions such as insomnia, overactive bladder, and interstitial cystitis/bladder pain syndrome, this technical guide focuses on the available preclinical evidence for its potential utility in pain models.[1] Notably, preclinical data in a visceral pain model suggests anti-nociceptive effects.

Core Pharmacology & Mechanism of Action

This compound's primary mechanism of action is the activation of the NOP receptor. This activation is believed to modulate pain signaling pathways. The following sections detail the in vitro, ex vivo, and in vivo pharmacological characteristics of this compound.

In Vitro Pharmacology

This compound demonstrates high affinity and partial agonist activity at the human NOP receptor. It exhibits functional selectivity for the NOP receptor with low affinity for other opioid receptors.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human NOP | 3.3 ± 0.4 nM |

| Functional Potency (EC50) | Human NOP | 4.03 ± 0.86 nM |

| Maximal Efficacy (Emax) | Human NOP | 47.8% ± 1.31% |

| Receptor Activity | Human μ and κ opioid receptors | No activation |

| Receptor Activity | Human δ opioid receptor | Low-affinity, weak partial agonist |

Ex Vivo Pharmacology

Receptor occupancy studies in rats have confirmed that this compound engages NOP receptors in the brain in a dose-dependent manner.

Table 2: Ex Vivo NOP Receptor Occupancy of this compound in Rats

| Tissue | Dose | Receptor Occupancy |

| Rat Hypothalamus | 30 mg/kg | 74.7% ± 11.3% |

Preclinical Pharmacokinetics in Rodents

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion profile of this compound following oral administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose Range | Tmax | Bioavailability | Key Characteristics |

| 0.3–30 mg/kg | 2.50–4.50 h | 31.2%–42.1% | Dose-proportional increase in Cmax and AUCinf |

Preclinical Efficacy in Pain Models

While extensive preclinical studies of this compound in various pain models are not yet widely published, evidence from a visceral pain model of acute cystitis in female rats indicates potential analgesic activity.

Visceral Pain Model: Cyclophosphamide (CYP)-Induced Cystitis